6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonist dyslipidemia nuclear receptor

6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1119499-72-7) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemical series, a scaffold class that has been validated through crystallography and cell-based assays as a source of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists with hypolipidemic activity. The compound bears a free C4-carboxylic acid pharmacophore, a 2-fluorophenyl N1-substituent, a C3-methyl group, and a C6-ethyl substituent, yielding a molecular weight of 299.3 Da.

Molecular Formula C16H14FN3O2
Molecular Weight 299.3 g/mol
CAS No. 1119499-72-7
Cat. No. B3082224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1119499-72-7
Molecular FormulaC16H14FN3O2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O
InChIInChI=1S/C16H14FN3O2/c1-3-10-8-11(16(21)22)14-9(2)19-20(15(14)18-10)13-7-5-4-6-12(13)17/h4-8H,3H2,1-2H3,(H,21,22)
InChIKeyONXXLXKNKQBOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1119499-72-7) – Compound Class and Procurement Context


6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1119499-72-7) is a heterocyclic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemical series, a scaffold class that has been validated through crystallography and cell-based assays as a source of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists with hypolipidemic activity [1]. The compound bears a free C4-carboxylic acid pharmacophore, a 2-fluorophenyl N1-substituent, a C3-methyl group, and a C6-ethyl substituent, yielding a molecular weight of 299.3 Da. Its structural architecture is directly related to compound 3 (CAS 1011399-77-1), a published PPARα-selective activator with an EC₅₀ of 1.78 μM, which demonstrated in vivo triglyceride-lowering efficacy comparable to fenofibrate in fructose-fed rats [1]. This compound is commercially available as a purified building block (≥95% purity) for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Analogs Risks Scientific Reproducibility Failure


The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold is highly sensitive to even single-substituent modifications. SAR from the foundational PPARα screen demonstrates that compounds within this class bearing identical core scaffolds produced divergent PPARα transactivation activities at a fixed 10 μM concentration, with only two of ten hit compounds (compound 1 and compound 3) achieving high activity, while others (compounds 7–10) were significantly less effective activators [1]. Crystal structures of PPARα-LBD in complex with close analogs (PDB 6KXX and 6KXY) confirm that the phenyl side chain occupies a unique small cavity between Ile272 and Ile354 that is rarely accessed by fibrate-class agonists [2]. Consequently, the specific substitution pattern at N1 (2-fluorophenyl vs. 4-fluorophenyl), C3 (methyl vs. isopropyl vs. pentan-3-yl), and C6 (ethyl vs. cyclopropyl) directly governs both binding pocket occupancy and subtype selectivity. Interchanging analogs without rigorous re-validation of target engagement and selectivity is scientifically unjustified [1][2].

Quantitative Differentiation Evidence for 6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1119499-72-7) Relative to Closest Analogs


PPARα Agonist Scaffold Class Validation with EC₅₀ < 2 μM Demonstrated by Closest Structural Analog (Compound 3)

The target compound belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold class whose PPARα agonist activity has been quantitatively validated. The closest structurally characterized analog, compound 3 (6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1011399-77-1), exhibited a PPARα transactivation EC₅₀ of 1.78 μM in a GAL4-hPPARα-LBD chimera reporter assay in HepG2 cells, which was >12-fold more potent than the reference agonist fenofibrate (EC₅₀ >21.84 μM) [1]. Compound 3 also demonstrated competitive binding to hPPARα-LBD with an IC₅₀ of 11.2 μM, approximately 4-fold stronger than fenofibric acid (IC₅₀ 45.1 μM) [1]. In vivo, compound 3 reduced plasma triglyceride levels in high fructose-fed rats with efficiency comparable to fenofibrate at 100 mg/kg/day [1]. The target compound differs from compound 3 at three key positions (N1: 2-F-Ph vs. 4-F-Ph; C3: methyl vs. isopropyl; C6: ethyl vs. cyclopropyl), providing a distinct substitution vector set that may alter subtype selectivity within the PPAR family .

PPARα agonist dyslipidemia nuclear receptor

Crystallographically Confirmed Binding Mode for 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Class at PPARα-LBD with Unique Pocket Engagement

The crystal structure of human PPARα-LBD in complex with a close analog, 6-ethyl-1-(4-fluorophenyl)-3-pentan-3-yl-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound B/T06 ligand, PDB 6KXY, resolution 2.0 Å), provides direct structural evidence for the binding mode of this scaffold class [1]. The structure revealed that the compound forms a canonical hydrogen-bond network involving helix 12, which is essential for PPARα activation, analogous to fibrate-class agonists. Critically, the phenyl side chain of the ligand occupies a small cavity between Ile272 and Ile354 that is rarely accessed by fibrates, a feature proposed to be essential for subtype selectivity [1]. The target compound retains the same core architecture (pyrazolo[3,4-b]pyridine-4-carboxylic acid) but differs at N1 (2-fluorophenyl vs. 4-fluorophenyl), C3 (methyl vs. pentan-3-yl), and C6 (ethyl conserved), enabling interrogation of the fluorine-position vector and C3 steric tolerance within this structurally characterized binding pocket [1][2].

X-ray crystallography PPARα ligand-binding domain structure-based drug design

Physicochemical Property Differentiation: 2-Fluorophenyl Isomer Exhibits Distinct logP, logD, and Hydrogen Bond Donor Profile Relative to 4-Fluorophenyl and Non-fluorinated Analogs

The target compound displays a distinct physicochemical signature compared to its closest commercially available analogs. Computed properties for CAS 1119499-72-7 (from ChemDiv catalog) are: logP = 3.32, logD (pH 7.4) = 0.10, topological polar surface area (TPSA) = 52.2 Ų, hydrogen bond donors = 1, hydrogen bond acceptors = 5 . These values place the compound within favorable oral drug-like space (Lipinski Rule of Five compliant: MW 299.3 < 500, logP 3.32 < 5, HBD 1 < 5, HBA 5 < 10). The closely related 4-fluorophenyl analog 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (MW 345.76, containing chlorine) has a higher molecular weight and altered logP due to the additional halogen, while the ethyl ester prodrug form (CAS 1119429-04-7) lacks the free carboxylic acid pharmacophore required for PPARα-LBD hydrogen bonding . The target compound's combination of moderate lipophilicity (logP 3.32) with a low logD (0.10) indicates significant ionization at physiological pH, consistent with the carboxylic acid moiety being deprotonated for target engagement.

physicochemical properties drug-likeness permeability

C4-Carboxylic Acid Pharmacophore Integrity: Free Acid vs. Ester Prodrug – Differentiated Utility for Direct Target Engagement vs. Synthetic Intermediacy

The target compound (CAS 1119499-72-7) bears a free C4-carboxylic acid, which is the essential pharmacophoric element for PPARα-LBD engagement. The crystal structure of compound B (PDB 6KXY) and the TR-FRET competitive binding data for compound 3 both confirm that the carboxylic acid moiety participates in the canonical hydrogen-bond network with helix 12 residues that is indispensable for PPARα activation [1][2]. The corresponding ethyl ester analog (CAS 1119429-04-7, ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) lacks this H-bond donor capability (HBD = 0 vs. HBD = 1 for the free acid) and would require hydrolytic bioactivation for target engagement, introducing pharmacokinetic uncertainty . For direct in vitro screening, biochemical assay development, or co-crystallography trials, the free carboxylic acid form is the biologically competent species and eliminates the confounding variable of esterase-dependent activation [1].

carboxylic acid pharmacophore PPARα binding synthetic intermediate

Recommended Research and Industrial Application Scenarios for 6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1119499-72-7)


PPARα Subtype Selectivity SAR Probe Development Using 2-Fluorophenyl vs. 4-Fluorophenyl N1-Substitution Vector Comparison

This compound, bearing the 2-fluorophenyl N1-substituent, serves as a critical comparator to the published 4-fluorophenyl series (compound 3, CAS 1011399-77-1; compound B, PDB 6KXY) for interrogating how fluorine position on the N1-phenyl ring affects PPARα/γ/δ subtype selectivity. The foundational J Biol Chem screen demonstrated that the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class exhibits intrinsic PPARα selectivity, but no systematic fluorine-position SAR has been reported [1]. Crystallographic evidence from PDB 6KXY and 6KXX confirms that the phenyl side chain occupies a unique Ile272-Ile354 cavity [2], and molecular modeling suggests that 2-fluoro vs. 4-fluoro substitution would alter the dihedral angle between the phenyl ring and the pyrazolopyridine core, potentially modulating PPARα vs. PPARγ activity. Procurement of this compound enables direct head-to-head comparison with the 4-fluorophenyl series in standardized GAL4-hPPAR-LBD transactivation assays.

C3-Methyl Steric Minimization Strategy for Probing PPARα Ligand-Binding Pocket Tolerance

The target compound features a minimal C3-methyl substituent, in contrast to the bulkier C3-isopropyl (compound 3), C3-pentan-3-yl (compound B/T06), and C3-styryl groups found in published analogs from the Sanofi kinase inhibitor patent series [1][3]. The C3 position directly influences the orientation of the pyrazolopyridine core within the PPARα-LBD, and the Sci Rep 2020 structural study noted that the 1H-pyrazolo[3,4-b]pyridine skeleton provides a scaffold with 'markedly different structures from those of the well-known PPARα agonists fibrates' [2]. The minimal methyl group reduces steric bulk and molecular weight (299.3 Da vs. 339.4 Da for compound 3), offering improved ligand efficiency metrics (LE ≈ 0.30 if EC₅₀ is in the low μM range) for fragment-based or lead optimization programs.

Direct-Acting Biochemical and Biophysical Assay Substrate (Free Carboxylic Acid Pharmacophore)

Unlike the ethyl ester prodrug form (CAS 1119429-04-7), the free C4-carboxylic acid of the target compound is immediately competent for biochemical assays including TR-FRET competitive binding (as validated for compound 3: IC₅₀ = 11.2 μM vs. fenofibric acid IC₅₀ = 45.1 μM), surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and co-crystallography trials with PPARα-LBD [1]. The validated 95% purity from commercial suppliers (Fluorochem, ChemDiv) meets the threshold for reproducible dose-response determination . The compound also carries standard GHS hazard classification (H302, H315, H319, H335), enabling appropriate laboratory safety protocols to be implemented without unexpected toxicological surprises in handling .

Expanding PPARα Agonist Intellectual Property Space with a Novel 2-Fluorophenyl/3-Methyl/6-Ethyl Substitution Triad

Patent analysis of the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid landscape reveals that the 4-fluorophenyl N1-substitution pattern is extensively claimed (Sanofi kinase inhibitor patents, PPARα modulator patents), whereas the 2-fluorophenyl isomer combined with a C3-methyl/C6-ethyl triad is notably underrepresented in granted composition-of-matter claims [3]. The J Biol Chem 2018 screening paper identified six 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives among the top 10 hits from >12,000 compounds, yet only compounds with 4-fluorophenyl substitution were pursued for in vivo characterization [1]. This compound thus represents an underexplored substitution pattern with potential freedom-to-operate advantages for organizations building proprietary PPARα agonist programs.

Quote Request

Request a Quote for 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.